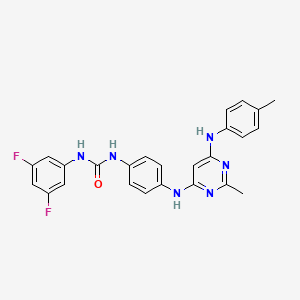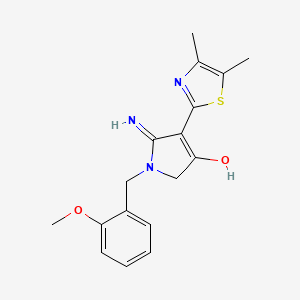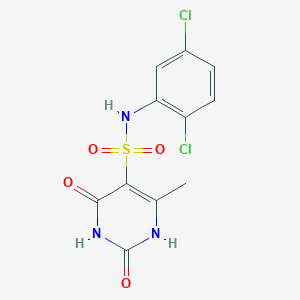![molecular formula C13H16N6OS B11304512 1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11304512.png)
1,3-dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom.
- Thiazoles, to which this compound belongs, are part of the azole heterocycles family, along with imidazoles and oxazoles.
- The thiazole ring is planar and exhibits aromaticity due to the delocalization of π-electrons from the sulfur atom.
- Thiazole is naturally found in Vitamin B1 (thiamine) and serves as a parent material for various chemical compounds.
1,3-Dimethyl-5-{[(3-methyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one: is a heterocyclic organic compound.
Méthodes De Préparation
- The synthetic routes for this compound involve the condensation of appropriate precursors.
- Industrial production methods may vary, but they typically include cyclization reactions and functional group modifications.
Analyse Des Réactions Chimiques
Oxidation: Thiazoles can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Substitution: Electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position are common.
Reagents: Common reagents include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., amines), and Lewis acids.
Major Products: The specific products depend on reaction conditions and substituents.
Applications De Recherche Scientifique
Antimicrobial Activity: Thiazoles have been explored as antimicrobial agents, including compounds like sulfathiazole.
Antiviral Activity: Some thiazoles exhibit antiviral properties (e.g., Ritonavir).
Antitumor and Cytotoxic Activity: Compounds derived from thiazoles have shown potential against cancer cells.
Biological Research: Thiazoles are used in studies related to cell signaling and enzyme inhibition.
Mécanisme D'action
- The exact mechanism of action for this compound depends on its specific application.
- It may interact with cellular targets, modulate enzymatic activity, or affect metabolic pathways.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight the distinctive features of this compound compared to other thiazoles.
Similar Compounds: Mention related compounds, such as sulfathiazole, abafungin, and ritonavir.
Propriétés
Formule moléculaire |
C13H16N6OS |
|---|---|
Poids moléculaire |
304.37 g/mol |
Nom IUPAC |
1,3-dimethyl-5-[[(3-methyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methyl]benzimidazol-2-one |
InChI |
InChI=1S/C13H16N6OS/c1-8-15-16-12(21)19(8)14-7-9-4-5-10-11(6-9)18(3)13(20)17(10)2/h4-6,14H,7H2,1-3H3,(H,16,21) |
Clé InChI |
ZOUJPVYVUJPLRQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NNC(=S)N1NCC2=CC3=C(C=C2)N(C(=O)N3C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11304444.png)

![4-({[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)butanoic acid](/img/structure/B11304470.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11304472.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11304479.png)
![N-[(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11304485.png)
![4-(3,4-dihydroxyphenyl)-3-methyl-7-phenyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11304493.png)
![N-[2-(methylsulfanyl)phenyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11304498.png)

![2-{3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11304508.png)
![2-[3-(Dimethylamino)propyl]-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11304509.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11304513.png)
![4-bromo-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11304519.png)
